Comprehensive Physicochemical Profiling of (Prop-1-yn-1-yl)boronic Acid: pKa, Solubility, and Stability Dynamics
Comprehensive Physicochemical Profiling of (Prop-1-yn-1-yl)boronic Acid: pKa, Solubility, and Stability Dynamics
Executive Summary
(Prop-1-yn-1-yl)boronic acid (also known as 1-propynylboronic acid) is an organoboron compound featuring a boronic acid functional group directly attached to an sp-hybridized propynyl chain[1]. While it serves as a critical C3-building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), its practical application is frequently hindered by its challenging physicochemical profile.
This whitepaper provides an in-depth analysis of the acid-base equilibria (pKa) and thermodynamic solubility of (prop-1-yn-1-yl)boronic acid. By examining the causality behind its limited solubility and its susceptibility to base-catalyzed protodeboronation, this guide establishes robust, self-validating protocols for handling, measuring, and formulating this highly reactive species.
Molecular and Physicochemical Data
The baseline physicochemical properties of (prop-1-yn-1-yl)boronic acid dictate its behavior in both aqueous and organic environments.
| Property | Value | Scientific Implication |
| IUPAC Name | (Prop-1-yn-1-yl)boronic acid | Terminal methyl group provides slight steric bulk compared to ethynylboronic acid. |
| Molecular Formula | C₃H₅BO₂ | Low molecular weight (83.88 g/mol )[1]. |
| Appearance | Pale beige solid | Indicates potential formation of crystalline hydrogen-bonded networks. |
| Melting Point | 123–127 °C | High for a low-MW compound, suggesting strong intermolecular lattice forces[1]. |
| Acidity (pKa) | ~9.80 (Reported) | Anomalously high for an alkynyl system; reflects aqueous instability[1]. |
| Solubility | Very slightly soluble | Poor solubility in methanol and chloroform, even with applied heat[1]. |
Acid-Base Equilibria and the pKa Paradox
The Mechanism of Boronic Acid Acidity
Boronic acids do not act as Brønsted-Lowry acids (proton donors). Instead, they function as Lewis acids. In aqueous media, the electron-deficient boron atom (possessing an empty p-orbital) accepts a hydroxide ion (OH⁻) from water, forming a tetrahedral boronate anion and releasing a proton[2]:
R-B(OH)2+H2O⇌R-B(OH)3−+H+
The pKa is therefore a measure of the stability of the resulting tetrahedral boronate anion. Electron-withdrawing groups stabilize the negative charge on the boron, increasing Lewis acidity (lowering the pKa)[3].
The pKa Anomaly of Alkynylboronic Acids
The reported pKa of (prop-1-yn-1-yl)boronic acid is approximately 9.80[1]. From a purely theoretical standpoint, this presents a paradox. The sp-hybridized carbon of the alkyne is highly electronegative compared to sp² (phenyl) or sp³ (alkyl) carbons. For context, phenylboronic acid has a pKa of ~8.8[3]. One would expect the strongly electron-withdrawing propynyl group to yield a pKa significantly lower than 8.8.
The Causality of the Anomaly: The reported value of 9.80 is likely an apparent pKa skewed by chemical instability. Alkynylboronic acids are notoriously unstable in alkaline aqueous solutions. When the tetrahedral boronate anion forms at high pH, the polarized sp-carbon-boron bond is severely weakened. This triggers rapid protodeboronation —cleavage of the C-B bond to yield propyne gas and boric acid[4]. Because the boronate anion decomposes as rapidly as it forms during a titration, the equilibrium is continuously disrupted, leading to artificially elevated pKa readings in standard potentiometric assays.
Thermodynamic Solubility Limitations
Solvent Incompatibility
(Prop-1-yn-1-yl)boronic acid exhibits a highly restrictive solubility profile. It is reported to be "very slightly soluble" in common polar organic solvents like methanol and chloroform, even under heating[1].
Structural Causality: Boroxine Formation and Lattice Energy
The poor solubility is driven by two interconnected thermodynamic factors:
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Boroxine Anhydride Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). The dehydration of (prop-1-yn-1-yl)boronic acid into its boroxine form creates highly non-polar, rigid macrocycles that resist solvation by protic solvents like methanol.
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Crystal Lattice Packing: The linear, rigid geometry of the alkyne chain allows the molecules to pack densely in the solid state. Combined with extensive intermolecular hydrogen bonding between the -B(OH)₂ groups, the lattice energy of the solid (evidenced by the high melting point of 123–127 °C) exceeds the solvation energy provided by solvents like chloroform.
Experimental Methodologies
To extract reliable data from this challenging compound, standard analytical protocols must be heavily modified.
Protocol A: Rapid Potentiometric Titration for Unstable Boronic Acids
To determine the true pKa while outcompeting the kinetics of protodeboronation, a rapid, low-temperature titration must be employed.
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Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol/Water to ensure complete initial dissolution. Degas the solvent with Argon for 30 minutes to remove dissolved CO₂.
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Temperature Control: Maintain the titration vessel at 10 °C using a jacketed beaker to slow the kinetics of base-catalyzed protodeboronation.
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Analyte Introduction: Dissolve 10 mg of (prop-1-yn-1-yl)boronic acid in 20 mL of the solvent mixture under an Argon blanket.
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Rapid Titration: Use an automated titrator to dispense 0.05 M NaOH at a rapid, continuous rate (rather than equilibrium-wait dosing).
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Data Extrapolation: Record the pH curve. To find the aqueous pKa, repeat the experiment at varying methanol concentrations (e.g., 30%, 40%, 50%) and use the Yasuda-Shedlovsky extrapolation method to calculate the theoretical pKa at 0% organic solvent.
Protocol B: Shake-Flask Thermodynamic Solubility Assay
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Saturation: Add an excess of (prop-1-yn-1-yl)boronic acid (approx. 50 mg) to 5 mL of the target solvent (e.g., Methanol) in a sealed, amber glass vial.
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Equilibration: Agitate the vial on an orbital shaker at 300 RPM at exactly 25.0 °C for 24 hours. (Do not exceed 24 hours to prevent slow solvolysis/degradation).
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Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid.
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Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate immediately in a stabilizing buffer (pH 4.0) and quantify the concentration via Reverse-Phase HPLC using a UV detector (monitoring the alkyne chromophore at low wavelengths, ~210 nm).
Formulation Workarounds: Bypassing Solubility and pKa Limitations
Because the free acid is poorly soluble and prone to degradation, modern synthetic workflows rarely utilize (prop-1-yn-1-yl)boronic acid in its native state. Instead, the empty p-orbital is chemically masked to prevent OH⁻ coordination, thereby halting protodeboronation and disrupting the hydrogen-bonded lattice to increase solubility[5][6].
-
MIDA Esters: Reacting the free acid with N-methyliminodiacetic acid (MIDA) forms a stable, sp³-hybridized boron center. The MIDA ester is highly soluble in organic solvents and completely resistant to protodeboronation, acting as a stable "slow-release" mechanism for the free acid during cross-coupling[6].
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Trifluoroborate Salts: Conversion to potassium (prop-1-yn-1-yl)trifluoroborate (BF₃K) yields a bench-stable, highly soluble salt[5].
Diagram: Chemical Fate and Stabilization Workflow
Chemical fate of (prop-1-yn-1-yl)boronic acid: Base-catalyzed degradation vs. synthetic stabilization.
References
- EvitaChem. "Buy (Prop-1-yn-1-yl)boronic acid (EVT-15432415)." EvitaChem.
- MDPI. "On the Computational Determination of the pKa of Some Arylboronic Acids." MDPI.
- National Institutes of Health (NIH). "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." PMC.
- Accounts of Chemical Research. "Tetracoordinate Boron Intermediates Enable Unconventional Transformations." ACS Publications.
- ChemicalBook. "ETHYNYLBORONIC ACID MIDA ESTER." ChemicalBook.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ETHYNYLBORONIC ACID MIDA ESTER | 1310384-76-9 [chemicalbook.com]
